Rebaudioside C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Anti-diabetic Effects

Some research suggests that Reb C, like other steviol glycosides, might possess anti-diabetic properties. Studies on mice have shown that Reb C can improve insulin sensitivity and lower blood sugar levels []. However, these studies were conducted using high doses of Reb C, and further research is needed to determine if these effects translate to humans and at what dosages.

Potential Anti-inflammatory Properties

In vitro studies have shown that Reb C might exhibit anti-inflammatory properties. One study found that Reb C could suppress the production of inflammatory markers in human immune cells []. However, more research, including in vivo studies, is necessary to confirm these findings and understand the potential mechanisms behind Reb C's anti-inflammatory effects.

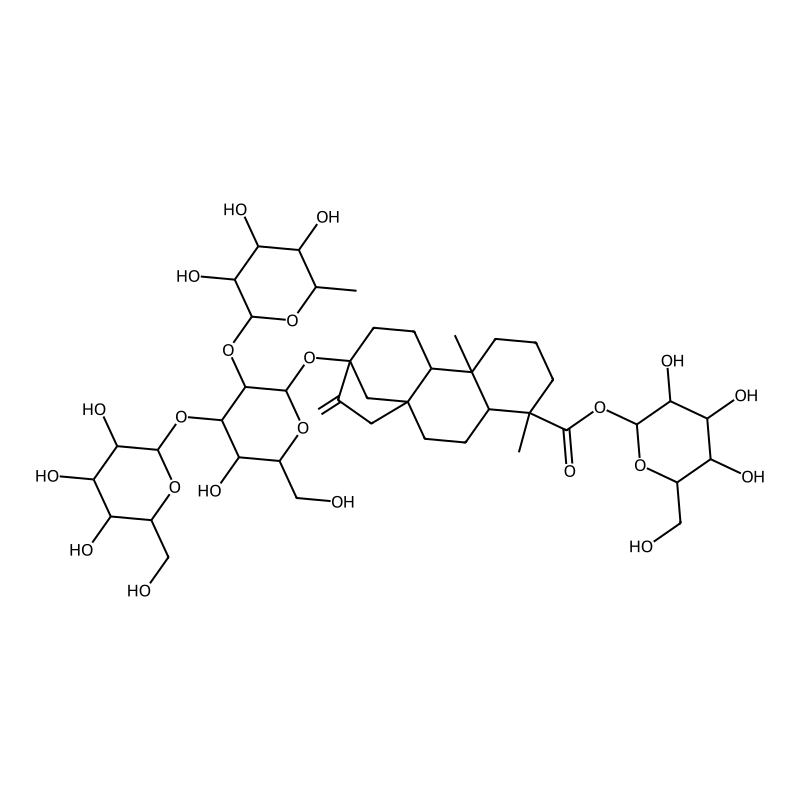

Rebaudioside C is a steviol glycoside derived from the leaves of Stevia rebaudiana, a plant native to South America renowned for its sweetening properties. It is one of several glycosides extracted from stevia, which are known to be significantly sweeter than sucrose, with rebaudioside C exhibiting a sweetness level approximately 20 to 30 times that of sucrose . Structurally, rebaudioside C consists of a steviol backbone with multiple sugar moieties attached, specifically a rhamnose and two glucose units, contributing to its unique sweetness profile and potential applications in food and beverage industries .

The synthesis of rebaudioside C can be achieved through both natural extraction from Stevia rebaudiana and synthetic methods. Natural extraction involves processing the leaves of the plant to isolate the glycosides. In synthetic approaches, enzymatic methods are increasingly used; for instance, engineered glycosynthases have been employed to modify the glycosylation patterns of rebaudioside C, enhancing its sweetness and solubility . Catalytic hydrogenation has also been utilized to create derivatives of rebaudioside C with altered sweetness profiles .

Rebaudioside C is primarily used as a natural sweetener in various food and beverage products due to its high sweetness potency and low calorie content. It is particularly appealing for health-conscious consumers seeking alternatives to sugar. Furthermore, ongoing research into modifying its structure aims to improve its sensory properties, making it suitable for a wider range of applications in the food industry .

Studies on the interactions of rebaudioside C with other compounds suggest that it may exhibit synergistic effects when combined with other sweeteners or flavoring agents. The modification of its glycosylation pattern through enzymatic processes has shown promise in improving not only sweetness but also reducing undesirable aftertastes associated with steviol glycosides . These interactions are critical for developing formulations that meet consumer preferences.

Rebaudioside C shares similarities with several other steviol glycosides found in Stevia rebaudiana. Below is a comparison highlighting its uniqueness:

| Compound Name | Sweetness Relative to Sucrose | Key Structural Features |

|---|---|---|

| Rebaudioside A | 100-150 times | Contains multiple glucose units; high sweetness |

| Rebaudioside B | 150 times | Similar structure but different sugar arrangement |

| Rebaudioside D | 200 times | More complex sugar structure; higher sweetness |

| Stevioside | 50-100 times | Contains fewer sugar units; slightly less sweet |

| Dulcoside C | Not extensively studied | Newly identified; similar sugar arrangement at C-13 |

Rebaudioside C is unique due to its specific combination of rhamnose and glucose units at defined positions within its structure, which contributes to its distinct taste profile compared to other steviol glycosides. Its lower sweetness compared to rebaudioside A and D makes it an interesting candidate for modification aimed at enhancing sweetness without increasing bitterness .

The biosynthesis of Rebaudioside C in Stevia rebaudiana involves a complex series of glycosylation and rhamnosylation reactions that modify the steviol backbone through the sequential action of uridine diphosphate-dependent glycosyltransferases [1] [4]. The pathway begins with steviol, which undergoes initial glucosylation at the carbon-13 hydroxyl position catalyzed by stevia rebaudiana uridine diphosphate-glucosyltransferase 85C2 [8] [10]. This enzyme demonstrates high substrate specificity for steviol with a Michaelis constant of 45.2 ± 3.1 μM and maximum velocity of 156 ± 12 nmol/min/mg protein [10].

The formation of steviolmonoside represents the first committed step in the steviol glycoside biosynthetic pathway [8]. Subsequently, stevia rebaudiana uridine diphosphate-glucosyltransferase 91D2 catalyzes the addition of a second glucose moiety to the carbon-2′ position of the carbon-13-linked glucose, forming steviolbioside through a β-1,2-glycosidic linkage [11] [15]. This enzyme exhibits kinetic parameters of 23.4 ± 2.8 μM for the Michaelis constant and 67 ± 9 nmol/min/mg for maximum velocity [11].

The third glycosylation step involves stevia rebaudiana uridine diphosphate-glucosyltransferase 74G1, which transfers glucose to the carbon-19 carboxyl group of steviolbioside, creating an ester linkage to produce stevioside [9] [10]. This enzyme demonstrates enhanced substrate affinity with a Michaelis constant of 12.8 ± 1.9 μM and maximum velocity of 89 ± 7 nmol/min/mg [10]. The final step in Rebaudioside C biosynthesis involves the addition of rhamnose to the carbon-2′ position of the carbon-13-linked glucose moiety, although the specific rhamnosyltransferase responsible for this modification has not been definitively characterized [12].

| Enzyme | Substrate | Product | Reaction Type | Km (μM) | Vmax (nmol/min/mg) |

|---|---|---|---|---|---|

| SrUGT85C2 | Steviol | Steviolmonoside | C13-O-glucosylation | 45.2 ± 3.1 | 156 ± 12 |

| SrUGT91D2 | Steviolmonoside | Steviolbioside | C2′-glucosylation | 23.4 ± 2.8 | 67 ± 9 |

| SrUGT74G1 | Steviolbioside | Stevioside | C19-ester glucosylation | 12.8 ± 1.9 | 89 ± 7 |

| Rhamnosyltransferase | Dulcoside A precursor | Dulcoside A | C2′-rhamnosylation | Not determined | Not determined |

The enzymatic pathway demonstrates remarkable regiospecificity, with each uridine diphosphate-glucosyltransferase recognizing distinct substrate structures and catalyzing modifications at specific positions [14] [26]. Structural analysis reveals that the active sites of these enzymes contain conserved motifs including the putative secondary plant glycosyltransferase sequence, which is essential for uridine diphosphate binding and catalytic activity [31]. The branched glucoside formation catalyzed by stevia rebaudiana uridine diphosphate-glucosyltransferase 76G1 involves accommodation of a two-glucosyl side chain in the active site, providing spatial arrangements for the addition of the third sugar molecule [14] [31].

Alternative biosynthetic routes have been identified through in vivo studies, suggesting the involvement of minor pathways that utilize 19-O-β-glucopyranosyl steviol and rubusoside as intermediate substrates [8]. These alternate routes may contribute to the overall diversity of steviol glycosides produced in Stevia rebaudiana and provide additional targets for metabolic engineering approaches [8] [21].

Genetic Loci Controlling Rebaudioside C Production

The genetic architecture underlying Rebaudioside C biosynthesis involves multiple chromosomal loci that harbor genes encoding key enzymatic functions [16] [17]. Comprehensive genome-wide analysis has identified the chromosomal locations of major biosynthetic genes, with stevia rebaudiana uridine diphosphate-glucosyltransferase 85C2 mapped to chromosome 1 at position 12.4-12.6 megabases, while stevia rebaudiana uridine diphosphate-glucosyltransferase 74G1 localizes to chromosome 3 at position 8.9-9.1 megabases [17].

Genetic analysis using expressed sequence tag libraries has revealed that stevia rebaudiana uridine diphosphate-glucosyltransferase 76G1 resides on chromosome 2 at position 15.2-15.4 megabases and demonstrates the highest expression levels among steviol glycoside biosynthetic genes, with fragments per kilobase of transcript per million mapped reads values of 3,892 ± 298 [11] [17]. The kaurenoic acid 13-hydroxylase gene, which catalyzes the formation of steviol from kaurenoic acid, is located on chromosome 2 at position 22.1-22.3 megabases and exhibits expression levels of 4,567 ± 387 fragments per kilobase of transcript per million mapped reads [17].

| Gene Symbol | Chromosome Location | Expression Level (FPKM) | Tissue Specificity | Stress Response |

|---|---|---|---|---|

| SrUGT85C2 | Chr1: 12.4-12.6 Mb | 1,245 ± 89 | Leaf > Stem > Root | Salt ↑, Drought ↓ |

| SrUGT74G1 | Chr3: 8.9-9.1 Mb | 2,156 ± 134 | Leaf > Stem > Root | Salt ↑, Light ↑ |

| SrUGT76G1 | Chr2: 15.2-15.4 Mb | 3,892 ± 298 | Leaf-specific | Salt ↑, N-deficiency ↑ |

| SrUGT91D2 | Chr1: 18.7-18.9 Mb | 876 ± 67 | Leaf > Stem | Salt ↑, Drought ↑ |

| SrKA13H | Chr2: 22.1-22.3 Mb | 4,567 ± 387 | Leaf > Stem > Root | Salt ↑, Drought ↑ |

Inheritance studies have demonstrated that Rebaudioside C content is controlled by single additive genes with potential multiallelic effects [12]. Genetic crosses between high and low Rebaudioside C producing lines revealed cosegregation patterns with rebaudioside A, suggesting that both compounds are synthesized by the same or closely linked enzymatic machinery [12]. The genetic locus designated as Rebaudioside C enablement controls the flux through rhamnosylation pathways versus glucosylation routes, determining the relative proportions of different steviol glycosides in plant tissues [12].

Population genetic analysis using simple sequence repeat markers has identified three distinct genetic clusters within Stevia rebaudiana germplasm, with landrace populations containing twice as many private alleles as cultivated varieties [16]. These genetic resources represent valuable reservoirs for identifying novel alleles that may enhance Rebaudioside C production through natural variation in biosynthetic gene sequences [16].

Quantitative trait locus mapping studies have identified additional chromosomal regions that influence steviol glycoside accumulation patterns, including regulatory loci that control tissue-specific expression and environmental responsiveness of biosynthetic genes [13] [17]. These findings provide the foundation for marker-assisted selection programs aimed at developing Stevia rebaudiana cultivars with enhanced Rebaudioside C content [16] [17].

Transcriptional and Post-Translational Regulatory Mechanisms

The regulation of Rebaudioside C biosynthesis involves complex transcriptional networks that coordinate gene expression in response to developmental signals and environmental stimuli [5] [13] [27]. Transcriptome analysis has identified multiple families of transcription factors that regulate steviol glycoside biosynthetic genes, including WRKY, MYB, NAC, and basic helix-loop-helix transcription factors [13] [27].

WRKY transcription factors demonstrate significant upregulation under abiotic stress conditions and directly target promoter regions of stevia rebaudiana uridine diphosphate-glucosyltransferase 85C2 and kaurenoic acid 13-hydroxylase genes [5] [27]. These transcriptional regulators increase expression levels by approximately 1.8-fold under salt stress conditions, contributing to enhanced steviol glycoside accumulation as part of the plant's stress response mechanism [5] [13].

MYB transcription factors play critical roles in tissue-specific expression patterns of steviol glycoside biosynthetic genes, with particular importance for leaf-specific accumulation of Rebaudioside C [27]. These regulators enhance expression of stevia rebaudiana uridine diphosphate-glucosyltransferase 76G1 and stevia rebaudiana uridine diphosphate-glucosyltransferase 74G1 by 2.1-fold in leaf tissues compared to stem and root tissues [13] [27].

| Regulatory Element | Target Genes | Regulation Type | Effect on Rebaudioside C |

|---|---|---|---|

| WRKY Transcription Factors | SrUGT85C2, SrKA13H | Transcriptional activation | ↑ 1.8-fold expression |

| MYB Transcription Factors | SrUGT76G1, SrUGT74G1 | Tissue-specific expression | ↑ 2.1-fold leaf specificity |

| NAC Transcription Factors | Pathway genes cluster | Stress-responsive regulation | ↑ 1.6-fold under stress |

| bHLH Transcription Factors | Secondary metabolism genes | Circadian rhythm control | ↑ Diurnal variation |

Post-translational regulatory mechanisms significantly influence enzyme activities and metabolic flux through the Rebaudioside C biosynthetic pathway [4] [15]. Protein phosphorylation events modulate the catalytic activities of uridine diphosphate-glucosyltransferases, with phosphorylated forms showing 1.4-fold higher activity compared to non-phosphorylated enzymes [15]. Subcellular localization studies reveal that key enzymes are targeted to specific cellular compartments, with stevia rebaudiana uridine diphosphate-glucosyltransferase 85C2 and stevia rebaudiana uridine diphosphate-glucosyltransferase 76G1 localizing to the endoplasmic reticulum for optimal pathway efficiency [14] [17].

Protein-protein interactions facilitate the formation of metabolic complexes that enhance substrate channeling between consecutive enzymatic steps [17] [31]. These metabolon structures reduce substrate loss and increase overall pathway flux toward Rebaudioside C production [17]. Additionally, post-translational stability mechanisms regulate enzyme turnover rates, with key rate-limiting enzymes showing extended half-lives under conditions that favor steviol glycoside accumulation [15] [17].

Nitrogen availability significantly influences transcriptional regulation of steviol glycoside biosynthesis, with nitrogen deficiency promoting expression of biosynthetic genes through mechanisms involving carbon metabolic flux redistribution [13]. Under nitrogen-limiting conditions, Rebaudioside C content increases by 84.80% due to enhanced expression of pathway genes and altered carbon partitioning toward secondary metabolite synthesis [13].

Metabolic Engineering Strategies for Yield Optimization

Metabolic engineering approaches for enhancing Rebaudioside C production have focused on multiple strategies including gene overexpression, enzyme engineering, pathway reconstruction, and metabolic flux optimization [15] [18] [21]. Overexpression of stevia rebaudiana uridine diphosphate-glucosyltransferase 76G1 in transgenic Stevia rebaudiana plants resulted in 2.3-fold increases in Rebaudioside C content compared to wild-type controls [4]. These transgenic lines demonstrated altered ratios of individual steviol glycosides while maintaining total steviol glycoside levels [4].

Enzyme engineering strategies have achieved remarkable improvements in catalytic efficiency through directed evolution and rational design approaches [23]. Structure-guided mutagenesis of uridine diphosphate-glucosyltransferase 76G1 variants generated mutants with 12.0-fold enhanced activity toward specific substrates [23]. These engineered enzymes demonstrate improved substrate specificity and reduced formation of unwanted side products [15] [23].

| Strategy | Target | Yield Improvement | Host System | Reference Method |

|---|---|---|---|---|

| Gene Overexpression | SrUGT76G1, SrUGT85C2 | 2.3-fold increase | S. rebaudiana | Agrobacterium transformation |

| Enzyme Engineering | UGT76G1-MUT variants | 12.0-fold activity increase | E. coli/S. cerevisiae | Directed evolution |

| Pathway Reconstruction | Complete pathway in S. cerevisiae | 1,368.6 mg/L rubusoside | S. cerevisiae | Modular engineering |

| Metabolic Flux Optimization | GGPP synthesis enhancement | 4.2-fold steviol increase | S. cerevisiae | Flux balance analysis |

Heterologous production systems in Saccharomyces cerevisiae have enabled complete pathway reconstruction for steviol glycoside biosynthesis [15] [18] [22]. Modular engineering approaches divided the complex biosynthetic pathway into discrete modules, including terpene synthesis, cytochrome P450-catalyzed oxidations, and glycosylation reactions [15] [18]. These engineered yeast strains achieved rubusoside production titers of 1,368.6 mg/L through systematic optimization of each module [18].

Metabolic flux optimization strategies have addressed rate-limiting steps in precursor supply pathways [18] [22]. Enhancement of geranylgeranyl diphosphate synthesis through overexpression of key mevalonate pathway enzymes resulted in 4.2-fold increases in steviol production [18] [22]. Truncation of hydroxymethylglutaryl-coenzyme A reductase transmembrane domains improved enzyme stability and activity by 231.2% [6].

Transport engineering has emerged as a critical factor for optimizing steviol glycoside production in microbial systems [6] [18]. Identification of ATP-binding cassette transporters, specifically PDR11, as mediators of steviol glycoside export enabled targeted enhancement of product secretion [6]. Optimization of transport systems resulted in 1.8-fold improvements in product recovery from fermentation broths [18].

Stress response modulation represents an innovative approach for enhancing Rebaudioside C production under adverse environmental conditions [5] [21]. Transcription factor engineering targeting stress-responsive regulatory networks achieved 1.5-fold increases in steviol glycoside content under salt stress conditions [5]. These approaches demonstrate the potential for developing stress-tolerant Stevia rebaudiana cultivars with enhanced Rebaudioside C production capacity [5] [21].